molecular formula C9H12OS B1608010 3-iso-Propoxythiophenol CAS No. 431878-97-6

3-iso-Propoxythiophenol

Cat. No. B1608010
CAS RN: 431878-97-6
M. Wt: 168.26 g/mol
InChI Key: CBGJTIYHMKYCMR-UHFFFAOYSA-N
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Description

3-iso-Propoxythiophenol is a biochemical used for proteomics research . It has a molecular formula of C9H12OS and a molecular weight of 168.26 .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.26 . It contains 23 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Scientific Research Applications

Antioxidant Activity Mechanisms Studies on antioxidants such as BHT (butylated hydroxytoluene) and eugenol have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical method to investigate their reaction mechanisms and kinetics. These insights into antioxidant activity could be relevant to thiophene derivatives, considering their potential antioxidative properties (Bondet, Brand-Williams, & Berset, 1997).

Bioactive Compound Isolation The role of bioactive compounds from plants in drug discovery has been emphasized, highlighting the importance of analytical techniques for isolating and identifying these compounds. This approach may apply to the isolation and study of specific thiophene derivatives for potential pharmacological applications (Brusotti et al., 2014).

Conductivity Enhancement in Polymers Research on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films has demonstrated significant conductivity enhancement through solvent treatment, an aspect relevant to the development of conductive materials and electronic devices. This suggests potential applications of thiophene derivatives in improving the electrical properties of polymers (Ouyang et al., 2004).

Graphene Oxide Reduction The use of oligothiophenes in the chemical reduction of graphene oxide points to applications in material science, particularly in enhancing electrocatalytic activity for reactions like oxygen reduction. This area could be explored with 3-iso-Propoxythiophenol for similar or related applications (Ahmed, Han, & Jeon, 2013).

Electropolymerization in Aqueous Solutions The electropolymerization of thiophene derivatives in aqueous solutions, facilitated by surfactants like sodium dodecylsulfate (SDS), presents an innovative approach to synthesizing well-structured polymer films. This technique may offer a pathway for the synthesis of polymers based on this compound for various applications (Sakmeche et al., 1997).

Safety and Hazards

The safety data sheet for 3-iso-Propoxythiophenol indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-propan-2-yloxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGJTIYHMKYCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374802
Record name 3-iso-Propoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

431878-97-6
Record name 3-(1-Methylethoxy)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431878-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-iso-Propoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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